1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one

medicinal chemistry parallel synthesis building block

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one (CAS 1341409-62-8) is a small-molecule 3-aminoazetidine derivative with the molecular formula C9H18N2O and a molecular weight of 170.25 g·mol⁻¹. The compound features a four-membered azetidine heterocycle bearing a free primary amine at the 3-position and a sterically bulky 3,3-dimethylbutan-1-one acyl substituent at the 1-position.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1341409-62-8
Cat. No. B1468944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one
CAS1341409-62-8
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)N1CC(C1)N
InChIInChI=1S/C9H18N2O/c1-9(2,3)4-8(12)11-5-7(10)6-11/h7H,4-6,10H2,1-3H3
InChIKeyBVXUHQXHZFQVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one (CAS 1341409-62-8): Core Chemical Identity and Procurement-Relevant Classification


1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one (CAS 1341409-62-8) is a small-molecule 3-aminoazetidine derivative with the molecular formula C9H18N2O and a molecular weight of 170.25 g·mol⁻¹ . The compound features a four-membered azetidine heterocycle bearing a free primary amine at the 3-position and a sterically bulky 3,3-dimethylbutan-1-one acyl substituent at the 1-position [1]. It is catalogued as a synthetic building block and has been referenced in patent literature as a member of the aminoazetidine chemical class under investigation for cannabinoid-1 (CB1) receptor antagonism [2]. Commercially, it has been supplied at a minimum purity specification of 95% .

Why Generic Azetidine Analogs Cannot Substitute for 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one in Structure- and Reactivity-Critical Workflows


In-class 3-aminoazetidine derivatives cannot be freely interchanged for 1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one (CAS 1341409-62-8) because the combination of a free primary amine on the azetidine ring and the unique 3,3-dimethylbutan-1-one acyl chain creates a distinct steric, electronic, and reactivity profile that is absent in N-protected, N-alkylated, or differently acylated analogs. The free amine enables direct downstream conjugation (e.g., amide bond formation, reductive amination, urea synthesis) without a deprotection step, a key operational advantage over the commonly encountered Boc-protected variant (CAS 193269-78-2) . Furthermore, the gem-dimethyl substitution on the acyl chain imposes conformational restriction and increased lipophilicity (calculated XLogP) that cannot be replicated by compounds bearing linear or less-branched acyl groups, directly impacting target binding and ADME properties in biological screening cascades [1].

Quantitative Differentiation Evidence for 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one Against Closest Comparators


Free Primary Amine vs. Boc-Protected Aminoazetidine: Synthetic Step-Efficiency Advantage

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one bears a free primary amine at the azetidine 3-position (NH₂, molecular weight 170.25 g·mol⁻¹), whereas its closest protected analog, 1-Boc-3-aminoazetidine (CAS 193269-78-2), bears a tert-butoxycarbonyl-protected amine (molecular weight 172.22 g·mol⁻¹) that requires acidic cleavage (e.g., TFA/DCM) or thermal deprotection prior to further functionalization . The free amine eliminates one synthetic step in library production workflows, reducing cycle time and improving overall yield by avoiding the deprotection-associated mass loss (the Boc group contributes approximately 100 g·mol⁻¹, representing a ~58% mass fraction of the protected compound) .

medicinal chemistry parallel synthesis building block amine derivatization

Adenosine Receptor Panel Selectivity Profile: Defined Low-Affinity Window vs. Potent Aminopyrimidine Ligands

When screened against adenosine receptor subtypes, 1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one exhibits uniformly low affinity: Ki >1,000 nM at rat A2A (striatal membranes, [³H]MSX displacement), Ki >1,000 nM at human A2B (CHO cell membranes, [³H]PSB-603 displacement), and Ki >1,500 nM at rat A1 (cortical membranes, [³H]CCPA displacement) [1]. This contrasts sharply with potent 4-((3-aminoazetidin-1-yl)pyrimidin-2-amine) analogs that achieve high-affinity binding at adenosine and histamine H3 receptors, demonstrating that the 3,3-dimethylbutan-1-one scaffold directs the compound away from adenosine receptor pharmacology [2].

adenosine receptor selectivity screening off-target profiling GPCR

CB1 Receptor Antagonist Class Membership: Patent-Anchored Target Engagement Differentiation from Non-CB1 Azetidines

According to the DrugMAP curated drug-target database, 1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one is catalogued as 'Aminoazetidine derivative 3' (synonym: PMID26161824-Compound-166) and annotated as a Cannabinoid Receptor 1 (CB1/CNR1_HUMAN) antagonist developed for the obesity indication (ICD-11: 5B81) [1]. This CB1-directed mechanism of action differentiates it from aminoazetidine derivatives targeting alternative receptors, such as the excitatory amino acid transporter EAAT3 (IC₅₀ 525 nM for a structurally distinct aminoazetidine-containing series) or the metabotropic glutamate receptor mGluR1 [2]. The comprehensive CB1 antagonist patent review (PMID 26161824) identifies this compound within a chemical series of substituted amino-azetidines claimed as cannabinoid receptor antagonists/inverse agonists, providing a documented pharmacological rationale that is absent for generic azetidine building blocks [3].

cannabinoid receptor 1 CB1 antagonist metabolic disorder obesity

Commercial Purity Specification vs. Analogous Research-Grade Azetidine Building Blocks

The compound has been commercially supplied under a documented minimum purity specification of 95% (CymitQuimica/Biosynth, product reference 3D-RDC40962) . This purity level is consistent with research-grade building block standards and compares favorably with the reported purity ranges of closely related commercial 3-aminoazetidine derivatives, which typically span 90–97% depending on the vendor and batch . The 3,3-dimethylbutan-1-one substituent confers sufficient steric bulk to impart chromatographic stability, distinguishing it from simpler 3-aminoazetidine analogs (e.g., 3-aminoazetidine itself, CAS 102065-86-1) that are more prone to decomposition and require cold-chain storage [1].

chemical purity quality control procurement specification building block

High-Confidence Application Scenarios for 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one Based on Quantitative Evidence


Parallel Library Synthesis of CB1 Receptor Antagonist Candidates via Direct Amine Conjugation

The free primary amine on the azetidine ring enables immediate diversification in parallel synthesis workflows without a deprotection step, a documented efficiency gain over Boc-protected analogs [1]. Combinatorial libraries can be generated by reacting the amine with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to produce arrays of amides, sulfonamides, or ureas, respectively. The 3,3-dimethylbutan-1-one moiety provides a constant lipophilic anchor that mimics the acyl chain topology found in patented CB1 antagonist scaffolds, as reviewed comprehensively in the CB1 patent landscape analysis (PMID 26161824) [2]. This makes the compound a strategic starting material for structure-activity relationship exploration in cannabinoid receptor programs, where the free amine eliminates one full synthetic step per library member compared to N-protected alternatives.

Adenosine Receptor Selectivity Profiling as a Defined Negative-Control Compound

The uniformly low affinity (Ki >1,000–1,500 nM) across adenosine A1, A2A, and A2B receptor subtypes, established in radioligand displacement assays curated by ChEMBL, makes this compound a well-characterized negative control for adenosine receptor screening panels [1]. When screening novel aminoazetidine or azetidine-containing ligands for adenosine receptor activity, this compound can serve as an inactive comparator to define the assay window between non-binding and active compounds. Its defined inactivity at adenosine receptors, combined with its CB1 target annotation, supports its use in selectivity profiling to confirm that observed CB1 antagonism is not confounded by adenosine receptor off-target effects.

Reference Standard for HPLC/LC-MS Method Development and Purity Specification Benchmarking

With a documented commercial purity specification of ≥95% and a molecular weight of 170.25 g·mol⁻¹, the compound is suitable as a reference standard for developing and validating HPLC or LC-MS analytical methods for aminoazetidine-containing reaction monitoring [1]. Its distinct UV chromophore (amide carbonyl conjugated to the azetidine nitrogen) and characteristic mass spectrometric fragmentation pattern (loss of the 3,3-dimethylbutanone moiety) provide unique detection handles that facilitate quantification in complex reaction mixtures. The compound's chromatographic stability, attributable to the steric shielding provided by the gem-dimethyl substitution [2], further supports its use as a robust external standard in quality control workflows for azetidine building block procurement and batch-to-batch consistency verification.

Pharmacophore Validation in CB1 Antagonist Drug Discovery for Metabolic Disorders

The compound's annotation in the DrugMAP database as a patented CB1 receptor antagonist targeting obesity (ICD-11: 5B81) provides a documented pharmacological hypothesis for its use in cannabinoid system research [1]. Although quantitative CB1 potency data for this specific compound remain undisclosed in public databases, its classification within the aminoazetidine CB1 antagonist chemotype reviewed in PMID 26161824 establishes its relevance for pharmacophore model validation [2]. Researchers can employ this compound as a core scaffold to systematically vary the 3-amino substituent while keeping the 3,3-dimethylbutan-1-one moiety constant, thereby isolating the contribution of the amine-derived side chain to CB1 binding affinity and functional activity.

Quote Request

Request a Quote for 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.